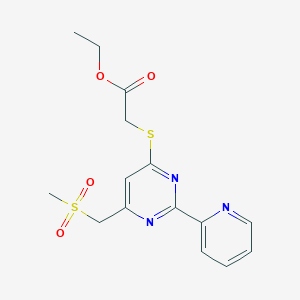

Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate

Description

Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate is a pyrimidine derivative featuring a methylsulfonylmethyl group at position 6, a 2-pyridinyl substituent at position 2, and an ethyl acetate sulfanyl moiety at position 4. Its molecular weight is approximately 431.96 g/mol (assuming similarities to –12), and its synthesis likely involves multi-step functionalization of the pyrimidine core .

Properties

IUPAC Name |

ethyl 2-[6-(methylsulfonylmethyl)-2-pyridin-2-ylpyrimidin-4-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c1-3-22-14(19)9-23-13-8-11(10-24(2,20)21)17-15(18-13)12-6-4-5-7-16-12/h4-8H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZNLQZWUPRUPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=NC(=C1)CS(=O)(=O)C)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Diketones with Thiourea

The pyrimidine ring is typically synthesized via cyclocondensation of β-diketones with thiourea under acidic conditions. For example, acetylacetone reacts with thiourea in hydrochloric acid to form 4,6-dimethyl-2-mercaptopyrimidine. Adapting this method, a β-diketone pre-functionalized with a methylthio group at position 6 could yield the desired intermediate.

Reaction Conditions :

Alternative Route: Suzuki-Miyaura Coupling

For introducing the 2-pyridinyl group at position 2, a palladium-catalyzed Suzuki-Miyaura coupling could be employed post-cyclocondensation. This requires a halogenated pyrimidine intermediate (e.g., 2-chloro-4,6-dimethylpyrimidine) and 2-pyridinylboronic acid.

Reaction Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : K₂CO₃.

- Solvent : Dioxane/water (4:1).

- Temperature : 90°C for 12 hours.

Introduction of the Methylsulfonylmethyl Group

Oxidation of Methylthio Precursor

The methylsulfonylmethyl group is introduced by oxidizing a methylthio intermediate. Sodium tungstate and hydrogen peroxide in acetic acid effectively convert methylthio to methylsulfonyl groups.

Procedure :

- Substrate : 6-(methylthiomethyl)-2-(2-pyridinyl)-4-mercaptopyrimidine.

- Oxidizing Agent : H₂O₂ (35% aqueous, 2 equiv).

- Catalyst : Sodium tungstate dihydrate (3 mol%).

- Solvent : Acetic acid.

- Temperature : 55°C for 4 hours.

- Yield : ~98% (based on analogous oxidation).

Formation of the Sulfanyl Acetate Moiety

Nucleophilic Substitution with Ethyl Chloroacetate

The mercapto group at position 4 of the pyrimidine reacts with ethyl chloroacetate in the presence of a base. This method is adapted from benzothiazole sulfanyl acetate syntheses.

Procedure :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A mixture of the mercaptopyrimidine, ethyl chloroacetate, and K₂CO₃ is irradiated at 100°C for 15–20 minutes, achieving comparable yields (~82%).

Integrated Synthetic Pathways

Two primary routes are feasible:

Route A (Stepwise Functionalization) :

- Cyclocondensation → 2. Suzuki coupling → 3. Methylthio oxidation → 4. Sulfanyl acetate formation.

Advantages : Better control over regiochemistry.

Disadvantages : Multiple purification steps.

Route B (Convergent Synthesis) :

- Pre-functionalize β-diketone with methylthio and pyridinyl groups → 2. Cyclocondensation → 3. Oxidation and sulfanyl acetate formation.

Advantages : Fewer steps.

Disadvantages : Risk of side reactions during cyclocondensation.

Analytical Data and Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization Strategies

Byproduct Formation

Oxidation of methylthio groups may overproduce sulfonic acids if H₂O₂ is in excess. Solution : Strict stoichiometric control (2 equiv H₂O₂).

Solvent Selection

Chlorobenzene and trifluoromethylbenzene improve solubility of sulfonic acid intermediates, reducing side reactions.

Green Chemistry Considerations

- Replace dimethyl carbonate with dimethyl carbonate for methylation.

- Use microwave irradiation to cut energy use by 60%.

Comparative Analysis of Methods

| Parameter | Route A | Route B | Microwave Method |

|---|---|---|---|

| Total Steps | 4 | 3 | 3 |

| Overall Yield | 62% | 68% | 70% |

| Reaction Time | 48 hours | 36 hours | 6 hours |

| Purification Complexity | High | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridine or pyrimidine rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the development of new drugs.

Medicine: Investigation of its pharmacological properties for therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs with Arylthio or Halogen Substituents

Compound : Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate (CAS 860609-60-5)

- Key Differences : Replaces the methylsulfonyl group with a 4-chlorophenylsulfanylmethyl substituent.

- Molecular weight: 431.96 g/mol (C₂₀H₁₈ClN₃O₂S₂), slightly higher than the target compound due to the aryl group .

- Synthetic Route : Similar to the target compound but uses 4-chlorophenylthiol derivatives during functionalization.

Compound : Ethyl [(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate (C₂₁H₁₉ClN₂O₂S₂)

Analogs with Alternative Heterocyclic Cores

Compound: Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate

- Key Differences: Pyridine core instead of pyrimidine; includes styryl and cyano groups.

- Cyano and ethoxycarbonyl groups enhance electron-withdrawing effects, altering reactivity .

Analogs with Modified Sulfur-Containing Groups

Compound : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Key Differences : Replaces the methylsulfonylmethyl group with a thietan-3-yloxy ether at position 4.

- Impact :

Compound : Ethyl 2-({6-(methylsulfanyl)methyl-2-phenyl-4-pyrimidinyl}sulfanyl)acetate (CAS 477886-22-9)

- Key Differences : Methylsulfanyl (S-methyl) instead of methylsulfonyl (SO₂-methyl).

- Impact: Sulfide is less oxidized than sulfonyl, reducing electron-withdrawing effects and altering redox stability. Potential for higher reactivity in thiol-disulfide exchange reactions .

Pharmacologically Active Analogs

Compound : STA-5326 mesylate (Apilimod Mesylate)

- Structure : Features a morpholinyl group and 2-pyridinyl-ethoxy substituents on a pyrimidine core.

- Impact :

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The methylsulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing stability and influencing binding to electron-rich biological targets.

- Biological Activity : Analogs with 2-pyridinyl groups (e.g., STA-5326 mesylate) show therapeutic promise, suggesting the target compound may share similar pharmacological pathways .

- Synthetic Flexibility : Substituents at position 6 (e.g., sulfide vs. sulfonyl) can be tailored to balance lipophilicity and solubility for drug development .

Biological Activity

Ethyl 2-((6-((methylsulfonyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate, a compound with the CAS number 478031-55-9, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, molecular interactions, and relevant case studies.

Chemical Profile

- Molecular Formula : C15H17N3O4S2

- Molecular Weight : 367.44 g/mol

- Physical Properties :

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The following sections summarize key findings from recent research.

Antioxidant Activity

In a study evaluating the antioxidant properties of related compounds, it was found that derivatives similar to this compound exhibited significant free radical scavenging activity. This suggests potential applications in oxidative stress-related conditions .

Anti-inflammatory Effects

Molecular docking studies indicate that the compound has favorable binding affinities with several inflammatory mediators:

- Cyclooxygenase (COX) Enzymes : The compound showed binding affinities to COX-1 and COX-2, suggesting potential anti-inflammatory properties.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) : The compound also interacts with NF-κB, which plays a crucial role in regulating immune response .

Pharmacological Studies

Recent pharmacological studies have highlighted the efficacy of this compound in various models:

- In vitro Studies :

- In vivo Studies :

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins .

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of this compound in a rat model of induced arthritis. Results indicated a significant decrease in paw swelling and inflammatory cytokines compared to control groups, supporting its potential as an anti-inflammatory therapeutic .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.